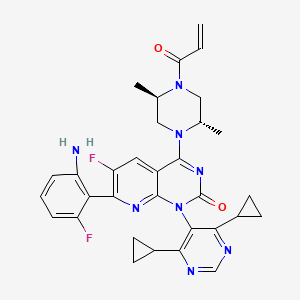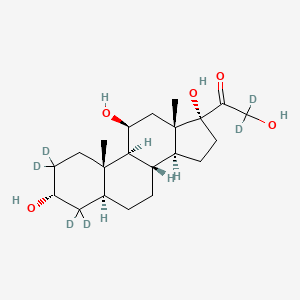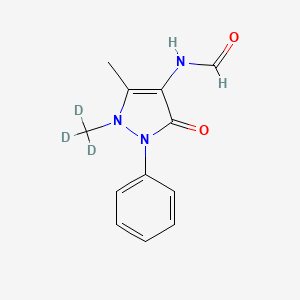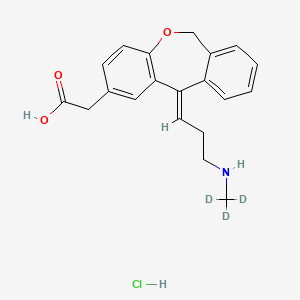
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterated derivative of N-Desmethyl Olopatadine, which is a metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used primarily in the treatment of allergic conjunctivitis and rhinitis . The deuterated form, (E)-N-Desmethyl Olopatadine-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.
化学反応の分析
Types of Reactions: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other substituents under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
科学的研究の応用
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to trace the metabolic fate of Olopatadine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olopatadine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Olopatadine products.
作用機序
The mechanism of action of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of Olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions . By stabilizing mast cells, it prevents the release of inflammatory mediators such as leukotrienes and thromboxanes. This action helps in reducing symptoms of allergic conjunctivitis and rhinitis.
類似化合物との比較
Olopatadine: The parent compound, used for treating allergic conditions.
N-Desmethyl Olopatadine: A metabolite of Olopatadine with similar pharmacological properties.
Olopatadine-d3 Hydrochloride: Another deuterated derivative used in similar research applications.
Uniqueness: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolic pathways and pharmacokinetics of Olopatadine.
特性
分子式 |
C20H22ClNO3 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
2-[(11E)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7+;/i1D3; |
InChIキー |
YWGZLVNORDTDQI-WXYXAYLUSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
正規SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


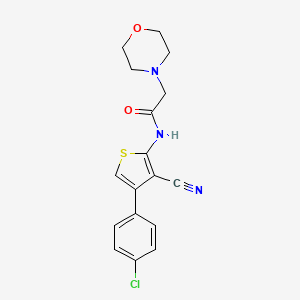

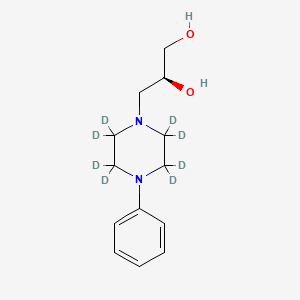

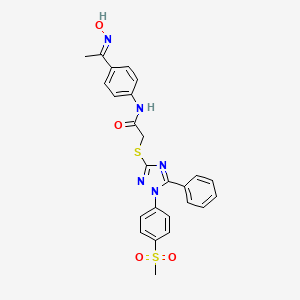
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
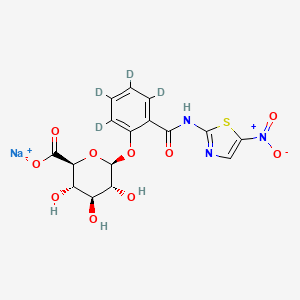
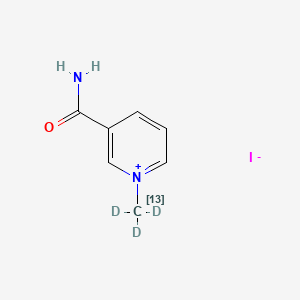

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

